molecular formula C15H21NO B13882684 4-[4-(cyclopropylmethoxy)phenyl]Piperidine

4-[4-(cyclopropylmethoxy)phenyl]Piperidine

Cat. No.: B13882684
M. Wt: 231.33 g/mol
InChI Key: ZJNLAHOOJUISOV-UHFFFAOYSA-N
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Description

4-[4-(Cyclopropylmethoxy)phenyl]Piperidine is a chemical compound that features a piperidine ring substituted with a cyclopropylmethoxy group and a phenyl group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(cyclopropylmethoxy)phenyl]Piperidine typically involves the reaction of 4-(cyclopropylmethoxy)benzaldehyde with piperidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow reactions, microwave-assisted synthesis, and other advanced techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(cyclopropylmethoxy)phenyl]Piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-(cyclopropylmethoxy)phenyl]Piperidine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(cyclopropylmethoxy)phenyl]Piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(cyclopropylmethoxy)phenyl]Piperidine include other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopropylmethoxy group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

4-[4-(cyclopropylmethoxy)phenyl]piperidine

InChI

InChI=1S/C15H21NO/c1-2-12(1)11-17-15-5-3-13(4-6-15)14-7-9-16-10-8-14/h3-6,12,14,16H,1-2,7-11H2

InChI Key

ZJNLAHOOJUISOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C3CCNCC3

Origin of Product

United States

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